molecular formula C18H21NO3 B7474152 N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide

N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide

カタログ番号 B7474152
分子量: 299.4 g/mol
InChIキー: QFBQTDRQSHCWFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide, also known as CXM-101, is a novel and potent small molecule inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of many cellular processes, including cell growth, proliferation, and survival. CK2 has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. CXM-101 has shown promising results in preclinical studies as a potential anti-cancer agent.

作用機序

N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide inhibits CK2 activity by binding to the ATP-binding pocket of the kinase. This prevents the kinase from phosphorylating its substrates, leading to downstream effects on cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting CK2 activity, N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide can also downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins. N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide can also induce cell cycle arrest and inhibit angiogenesis.

実験室実験の利点と制限

One advantage of N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide is its specificity for CK2. This allows for targeted inhibition of CK2 activity without affecting other kinases. However, N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments. Additionally, N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several potential future directions for research on N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide. One area of interest is the development of N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide as a combination therapy with other anti-cancer agents. N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, so combining it with these treatments could enhance their efficacy. Another area of interest is the development of N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide as a biomarker for CK2 activity in cancer cells. Finally, further preclinical studies are needed to assess the safety and efficacy of N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide in animal models before moving on to clinical trials in humans.

合成法

N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-amino-4-chlorocoumarin with cyclohexylmethylamine, followed by alkylation with methyl iodide. The resulting intermediate is then reacted with 3,4-dihydro-2H-pyran-2-one to yield N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide.

科学的研究の応用

N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide inhibits CK2 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have demonstrated that N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide can inhibit tumor growth and metastasis in mouse models of breast cancer, lung cancer, and melanoma. N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

特性

IUPAC Name

N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19(12-13-7-3-2-4-8-13)17(20)15-11-14-9-5-6-10-16(14)22-18(15)21/h5-6,9-11,13H,2-4,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBQTDRQSHCWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。